2-(Nitromethylidene)-1,3-dithiane
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Overview
Description
2-(Nitromethylidene)-1,3-dithiane is an organic compound that belongs to the class of nitro compounds It features a nitromethylidene group attached to a 1,3-dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylidene)-1,3-dithiane typically involves the reaction of 1,3-dithiane with nitromethane under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, followed by its addition to the 1,3-dithiane. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nitromethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)-1,3-dithiane involves its interaction with molecular targets through its nitromethylidene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Nitromethylidene)-1,3-thiazine
- 2-(Nitromethylidene)-1,3-oxathiane
- 2-(Nitromethylidene)-1,3-dioxane
Uniqueness
2-(Nitromethylidene)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical properties compared to other similar compounds. The presence of sulfur atoms in the ring structure enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
65284-09-5 |
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Molecular Formula |
C5H7NO2S2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
2-(nitromethylidene)-1,3-dithiane |
InChI |
InChI=1S/C5H7NO2S2/c7-6(8)4-5-9-2-1-3-10-5/h4H,1-3H2 |
InChI Key |
IICBGKKVTWXOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C[N+](=O)[O-])SC1 |
Origin of Product |
United States |
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